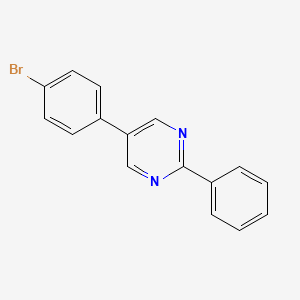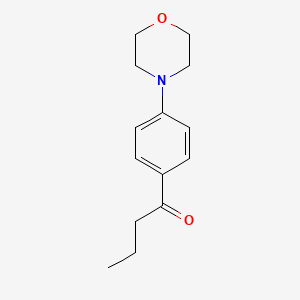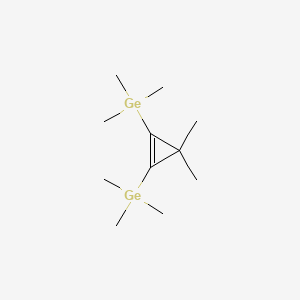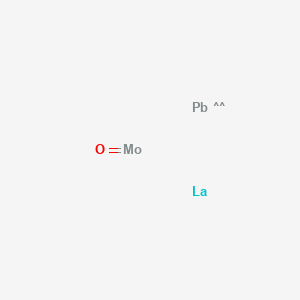
Pubchem_71353204
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubchem_71353204 is a chemical compound listed in the PubChem database, which is a public repository for chemical substances, their structures, and their biological activities. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
The preparation of Pubchem_71353204 involves several synthetic routes and reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These methods yield a distillable liquid that is mildly sensitive to air.
Analyse Des Réactions Chimiques
Pubchem_71353204 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: As mentioned earlier, it can be synthesized through reduction reactions.
Substitution: It can undergo substitution reactions where certain groups in the molecule are replaced by other groups.
Common reagents used in these reactions include polymethylhydrosiloxane and lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pubchem_71353204 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: It has applications in biological assays and studies involving radical chain mechanisms.
Medicine: Its properties are explored in medicinal chemistry for potential therapeutic uses.
Industry: It is used in various industrial processes due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Pubchem_71353204 involves its role as a hydrogen donor in radical chain mechanisms. It interacts with organic halides and related groups to convert them into corresponding hydrocarbons. This process occurs via a radical chain mechanism involving the radical Bu3Sn•, which abstracts a hydrogen atom from another equivalent of the compound, propagating the chain .
Comparaison Avec Des Composés Similaires
Pubchem_71353204 can be compared with other similar compounds such as tributyltin hydride and trimethylsilyl. These compounds share some common properties but differ in their specific applications and reactivity. For instance, tributyltin hydride is also used as a hydrogen donor in organic synthesis but has different reactivity and stability profiles .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it a valuable reagent in organic synthesis, biological studies, and industrial processes
Propriétés
Numéro CAS |
184647-16-3 |
|---|---|
Formule moléculaire |
LaMoOPb |
Poids moléculaire |
458 g/mol |
InChI |
InChI=1S/La.Mo.O.Pb |
Clé InChI |
FHCBUZWWNDTBAK-UHFFFAOYSA-N |
SMILES canonique |
O=[Mo].[La].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
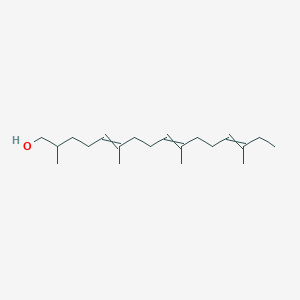
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)

![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
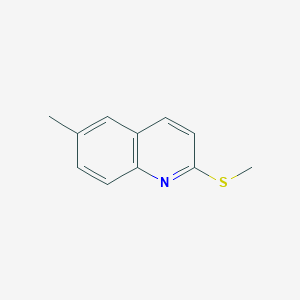
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
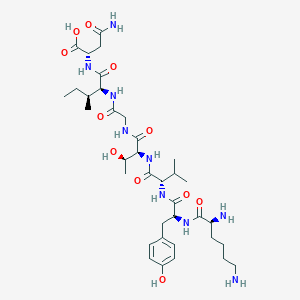
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
